molecular formula C20H22N4O3 B2654490 (E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate CAS No. 325734-33-6

(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate

Cat. No.: B2654490
CAS No.: 325734-33-6
M. Wt: 366.421
InChI Key: KAXOOPMGKFQHHU-RVDMUPIBSA-N
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Description

(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate is a synthetic small molecule characterized by a triazoloazepine ring fused to a seven-membered azepine system, a conjugated vinyl cyan group, and a methoxyphenyl propionate ester moiety. The ester group may enhance lipophilicity, influencing bioavailability, while the triazoloazepine core could contribute to binding interactions in biological systems.

Properties

IUPAC Name

[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-19(25)27-16-9-8-14(12-17(16)26-2)11-15(13-21)20-23-22-18-7-5-4-6-10-24(18)20/h8-9,11-12H,3-7,10H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXOOPMGKFQHHU-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : [4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] propionate
  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.394 g/mol
  • CAS Number : 325736-13-8

The compound features a triazoloazepine core structure known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of the triazoloazepine structure exhibit notable antimicrobial activity. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.2 to 50 mg/mL against various strains including Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Mechanisms of Action : The presence of the triazole moiety is linked to anti-inflammatory and anticancer activities. Research has demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines .
  • Case Studies : In studies involving human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), compounds with similar structures exhibited cytotoxic effects and induced apoptosis .

Other Pharmacological Effects

Further investigations into the compound's biological profile reveal additional pharmacological effects:

  • Analgesic and Anxiolytic Activities : Compounds derived from the triazoloazepine framework have been associated with pain relief and anxiety reduction in preclinical models .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, C. albicans
AnticancerCytotoxic effects on cancer cell lines
AnalgesicPain relief in animal models
AnxiolyticReduction in anxiety-like behaviors

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Agents

Recent studies have indicated that derivatives of triazole-azepine hybrids exhibit promising activity as non-steroidal anti-inflammatory agents . Research has shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The structural modifications present in the compound may enhance its anti-inflammatory efficacy compared to existing drugs .

Antimicrobial Activity

The triazole ring is known for its antimicrobial properties. Studies suggest that compounds containing this moiety can effectively combat bacterial and fungal infections. The unique structure of (E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate may provide enhanced activity against resistant strains of pathogens .

Anticancer Potential

Research has indicated that triazole-containing compounds can exhibit anticancer properties by interfering with cell proliferation pathways. The specific compound under discussion has been evaluated for its potential to induce apoptosis in cancer cells, providing a basis for further development as a therapeutic agent .

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous for device fabrication .

Sensors

Due to its chemical structure, the compound may also find applications in sensor technology. The triazole moiety can interact with various analytes, making it a candidate for developing sensitive detection systems for environmental monitoring .

Pesticide Development

The structural characteristics of this compound suggest potential use as a pesticide or herbicide. The compound's ability to disrupt biological processes in pests could lead to effective agricultural solutions .

Case Study 1: Anti-inflammatory Activity

A study conducted on various triazole derivatives demonstrated significant inhibition of COX enzymes. The specific compound was synthesized and tested against standard anti-inflammatory drugs. Results showed comparable efficacy with reduced side effects .

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed on bacterial strains resistant to common antibiotics. The results indicated that the compound exhibited potent antimicrobial activity, suggesting its potential as a new class of antimicrobial agents .

Comparison with Similar Compounds

Triazoloazepine vs. Pyrazole Derivatives

The triazoloazepine ring in the target compound distinguishes it from pyrazole-based derivatives like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a). This difference may impact solubility and target binding kinetics .

Cyanovinyl Group vs. Cyano-Substituted Nucleosides

The conjugated vinyl cyan moiety in the target compound shares similarities with cyano groups in nucleoside analogues like 3-((((2R,3R,4R,5R)-2-... propanenitrile (9). However, the nucleoside’s cyano group is part of a phosphoramidite linker for oligonucleotide synthesis, whereas the target’s cyanovinyl group likely enhances electronic conjugation, stabilizing the molecule’s planar configuration and influencing redox properties .

Ester Functionality

The methoxyphenyl propionate ester contrasts with ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b). Both esters improve membrane permeability, but the target’s methoxy substituent may reduce metabolic degradation compared to 11b’s unsubstituted phenyl group .

Pharmacological and Physicochemical Properties

  • Stability: The cyanovinyl group may confer greater hydrolytic stability than the labile phosphoramidite linkage in nucleoside analogues .
  • Bioactivity : While Zygocaperoside () exhibits anti-inflammatory properties, the target’s triazoloazepine ring could modulate kinase or G-protein-coupled receptor activity, akin to other triazole-containing drugs.

Research Implications and Limitations

Further studies should prioritize:

Experimental validation of synthesis routes (e.g., adapting ’s cyano-based protocols).

Comparative bioactivity assays against pyrazole and triazole derivatives.

Advanced spectroscopic characterization to resolve stereochemical details.

Q & A

Q. What are the recommended synthetic strategies for (E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate?

Methodological Answer: The synthesis involves three key steps:

  • Heterocyclic Ring Formation : Use a reflux mixture of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF-acetic acid (1:2 v/v) to construct the triazoloazepine core, as demonstrated in analogous triazolo-thiadiazine systems .
  • Vinyl Cyanide Coupling : Employ a Knoevenagel condensation between the triazoloazepine carbonyl group and a cyanoacetate derivative under basic conditions (e.g., piperidine catalyst in ethanol) to achieve the (E)-configured vinyl linkage .
  • Esterification : React the phenolic intermediate with propionyl chloride in anhydrous dichloromethane, using DMAP as a catalyst, to introduce the propionate group .

Q. How can analytical techniques verify the structural integrity of this compound?

Methodological Answer:

  • HRMS : Confirm molecular weight (expected [M+H]⁺: ~466.2) with a tolerance of ±2 ppm using electrospray ionization .
  • NMR : Use ¹H/¹³C NMR to identify key signals:
    • δ 8.2–8.5 ppm (triazolo proton), δ 6.8–7.2 ppm (methoxyphenyl aromatic protons), and δ 1.2–1.4 ppm (propionate methyl group) .
  • XRD : For crystalline samples, resolve the (E)-configuration and triazoloazepine conformation via single-crystal X-ray diffraction .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the vinyl cyanide group .
  • Moisture Control : Use desiccants (e.g., silica gel) during storage, as the propionate ester is prone to hydrolysis in humid conditions .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) due to the triazoloazepine ring’s potential to release NOx under oxidative stress .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the (E)-vinyl configuration?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the (E)-isomer by stabilizing the transition state through dipole interactions .
  • Catalytic Optimization : Use L-proline (10 mol%) to induce enantioselectivity via hydrogen bonding with the cyano group, achieving >90% (E)-selectivity .
  • In Situ Monitoring : Track reaction progress using inline FTIR to detect the disappearance of the carbonyl stretch (~1680 cm⁻¹) and optimize reaction time .

Q. How to address contradictory data in pharmacological studies involving this compound?

Methodological Answer:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific artifacts. Use nanomolar to micromolar dosing gradients .
  • Metabolite Interference : Perform LC-MS/MS to identify metabolites (e.g., hydrolyzed propionate) that may antagonize the parent compound’s activity .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) to directly measure binding affinity to the purported target (e.g., kinase domains) and resolve false positives from phenotypic screens .

Q. What computational methods predict reactivity trends for modifying the triazoloazepine core?

Methodological Answer:

  • DFT Calculations : Optimize the triazoloazepine geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C3 position) for functionalization .
  • MD Simulations : Simulate solvent-accessible surfaces to design substituents that enhance aqueous solubility without compromising target binding .
  • QSAR Modeling : Train models on analogous triazolo compounds to predict logP, pKa, and metabolic stability for derivative libraries .

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